Vinyl Chloride

Catalog No.
S561682
CAS No.
75-01-4
M.F
C2H3Cl
C2H3Cl
H2C=CHCl
M. Wt
62.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl Chloride

CAS Number

75-01-4

Product Name

Vinyl Chloride

IUPAC Name

chloroethene

Molecular Formula

C2H3Cl
C2H3Cl
H2C=CHCl

Molecular Weight

62.50 g/mol

InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2

InChI Key

BZHJMEDXRYGGRV-UHFFFAOYSA-N

SMILES

C=CCl

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Slightly soluble (NTP, 1992)
In water, 8.8X10+3 mg/L at 25 °C
In water, 2700 mg/L
Soluble in ethanol; very soluble in ethyl ether
Soluble in carbon tetrachloride and benzene
Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents.
HIGH MOL WT UNMODIFIED PVC SOL IN: CYCLOHEXANONE; METHYL CYCLOHEXANONE; DIMETHYL FORMAMIDE; NITROBENZENE; TETRAHYDROFURAN; ISOPHORONE; MESITYL OXIDE
LOW MOL WT PVC POLYMERS SOL IN: DIPROPYL KETONE; METHYL AMYL KETONE; METHYL ISOBUTYL KETONE; ACETONYLACETONE; METHYL ETHYL KETONE; DIOXANE; METHYLENE CHLORIDE
Solubility in water, g/l at 25 °C: 1.1 (poor)
Solubility in water: very poor
(77 °F): 0.1%

Synonyms

Chloride, Vinyl, Chloroethylene, Vinyl Chloride

Canonical SMILES

C=CCl
  • Understanding Biodegradation Pathways

    A significant research area focuses on the mechanisms by which microbes degrade chloroethene. Studies examine the specific enzymes involved and the ideal environmental conditions for these microbial processes to optimize bioremediation strategies [].

  • Enhancing Biodegradation Efficiency

    Research is ongoing to improve the efficiency of bioremediation using chloroethene. This can involve introducing specific strains of microbes known for their chloroethene-degrading capabilities or manipulating the environment to favor these microbes.

  • Monitoring Bioremediation Efforts

    Researchers are developing methods to track the progress of bioremediation efforts targeting chloroethene. This may involve analyzing the microbial communities present and measuring the breakdown products of chloroethene to assess the effectiveness of the treatment [].

Vinyl chloride is an organochloride compound with the chemical formula H₂C=CHCl, commonly known as chloroethene or vinyl chloride monomer. It appears as a colorless gas with a sweet odor and is highly flammable. At room temperature, vinyl chloride exists as a gas but can be condensed into a liquid under pressure or at low temperatures. This compound is primarily recognized for its role as a precursor in the production of polyvinyl chloride, an extensively used plastic in various applications, including construction materials and consumer goods .

  • Polymerization: Vinyl chloride readily polymerizes to form polyvinyl chloride when exposed to heat, light, or catalysts. This reaction is exothermic and can lead to hazardous conditions if not controlled.
  • Reactivity with Oxidizing Agents: Vinyl chloride reacts vigorously with oxidizing agents, which can lead to explosive polymerization under certain conditions .
  • Thermal Decomposition: Vinyl chloride can decompose at high temperatures, releasing hydrogen chloride and other byproducts. For example, when heated, 1,2-dichloroethane decomposes into vinyl chloride and hydrogen chloride .

Vinyl chloride is classified as a known human carcinogen by the U.S. Department of Health and Human Services. Exposure can occur primarily through inhalation, leading to potential health effects such as central nervous system depression, headaches, dizziness, and in severe cases, unconsciousness or death due to high concentrations . Chronic exposure has been linked to liver damage and other serious health issues.

The synthesis of vinyl chloride involves several methods:

  • Thermal Cracking of 1,2-Dichloroethane: This method involves heating 1,2-dichloroethane to produce vinyl chloride and hydrogen chloride:
    ClCH2CH2ClH2C=CHCl+HCl\text{ClCH}_2\text{CH}_2\text{Cl}\rightarrow \text{H}_2\text{C}=\text{CHCl}+\text{HCl}
  • Oxychlorination: Ethylene reacts with hydrogen chloride and oxygen over a copper catalyst to produce vinyl chloride:
    C2H4+HCl+O2H2C=CHCl+H2O\text{C}_2\text{H}_4+\text{HCl}+\text{O}_2\rightarrow \text{H}_2\text{C}=\text{CHCl}+\text{H}_2\text{O}
  • Acetylene-based Routes: Although less common today due to cost, acetylene can react with hydrogen chloride in the presence of mercuric chloride to yield vinyl chloride .

Vinyl chloride is primarily used in the production of polyvinyl chloride (PVC), which has numerous applications:

  • Construction Materials: PVC is widely used for pipes, siding, flooring, and window frames.
  • Consumer Goods: Items such as toys, containers, and medical devices are produced using PVC.
  • Automotive Parts: PVC is utilized in various automotive applications due to its durability and versatility .

Research indicates that vinyl chloride interacts with various biological systems. It can disrupt cellular processes due to its reactivity and potential to form harmful metabolites. Studies have shown that it can interfere with DNA synthesis and repair mechanisms, contributing to its carcinogenic effects . Occupational exposure studies highlight the importance of monitoring air quality in environments where vinyl chloride is present.

Several compounds share structural similarities with vinyl chloride. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaNotable Features
EthyleneC₂H₄A simple alkene; used primarily in polymerization.
1,2-DichloroethaneC₂H₄Cl₂Used as an intermediate in vinyl chloride synthesis; less reactive than vinyl chloride.
ChloroformCHCl₃An organic solvent; has different biological effects compared to vinyl chloride.
TrichloroethyleneC₂HCl₃Used as an industrial solvent; also poses health risks but differs in structure and reactivity.

Vinyl chloride's uniqueness lies in its specific reactivity profile and its direct application in producing polyvinyl chloride, making it integral to many industries while also posing significant health risks that necessitate careful handling .

Physical Description

Polyvinyl chloride latex is a viscous white liquid. A 51% by mass emulsion of polyvinyl chloride in water. (NTP, 1992)
Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals.
Pellets or Large Crystals; Gas or Vapor; Other Solid; Liquid
Other Solid
Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH]
Viscous white liquid; [CAMEO]
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
WHITE POWDER OR PELLETS.
Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations.
Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas]
WHITE THERMOPLASTIC SUBSTANCE
PLASTIC SOLID
UNMODIFIED, RIGID PVC IS TRANSPARENT, COLORLESS TO AMBER; PLASTICIZED (NONRIGID) PVC IS TRANSPARENT, COLORLESS TO AMBER

XLogP3

1.5

Exact Mass

61.9923278 g/mol

Monoisotopic Mass

61.9923278 g/mol

Boiling Point

7 °F at 760 mmHg (NTP, 1992)
-13.8 °C
-13 °C
7 °F

Flash Point

greater than 200 °F (NTP, 1992)
-110 °F (NTP, 1992)
-78 °C
Gas (-108.4 °F (-78 °C)) - open cup.
-78 °C (-112 °F) - closed cup
-78 °C c.c.
-110 °F
NA (Gas)

Heavy Atom Count

3

Vapor Density

2.21 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air)
2.15 (Air = 1)
Relative vapor density (air = 1): 2.2
2.21

Density

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float
0.9106 g/cu cm at 20 °C
1.406
Density (vapour at 15 °C): 8 g/l
Relative density (water = 1): 0.9 (liquid)
1.41 g/cm³
0.969 at 8.6 °F
2.21(relative gas density)

LogP

log Kow = 1.46
1.6

Odor

Ethereal odor
Mild, sweet odor
Pleasant odor at high concentrations
ODORLESS

Odor Threshold

Odor Threshold Low: 10.0 [ppm]
Odor Threshold High: 20.0 [ppm]
Odor threshold from AIHA

Decomposition

When heated to decomposition is emits highly toxic fumes of /chloride/.
WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE AND PHOSGENE/.

Melting Point

-245 °F (NTP, 1992)
-153.84 °C
NOTCHED IZOD IMPACT STRENGTH: 0.4-2.0 FT LB/IN; ROCKWELL HARDNESS: R110-R120; HEAT DISTORTION 264 LB/SQ IN: 60-80 °C; SPECIFIC HEAT: 0.2-0.28 CAL/G; LINEAR THERMAL EXPANSION COEFFICIENT, 1X10-5; 5.0-18 °C; MAX CONTINUOUS SERVICE TEMP: 70-74 °C; /UNMODIFIED, RIGID PVC/
-154 °C
-256 °F

UNII

WD06X94M2D

Related CAS

26793-37-3
25037-47-2
9002-86-2

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Vinyl chloride is a colorless, highly flammable gas. It has an ether-like odor. USE: Vinyl chloride is an important commercial chemical. Its major use is in the production of polyvinyl chloride (PVC) and other copolymer plastics. These plastics are used in piping, floor coverings, consumer goods, electrical applications in the construction, automotive, industrial, household and medical industries. EXPOSURE: Workers that produce or use vinyl chloride may breathe in vapors or have direct skin contact. The general population may be exposed by vapors in contaminated air, or consumption of foods or drinking water. However, the exposure levels for most people is very low. If vinyl chloride is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It may be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move moderately through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: The liver is the main toxicity target of vinyl chloride. Liver lesions and impaired liver function have been reported in workers exposed to low air levels over time. Central nervous system effects have been reported in workers exposed to high air levels, including nerve damage, dizziness, disorientation, numbness in fingers and toes, nausea, headache and unconsciousness have been reported in humans after inhalation of high concentrations of vinyl chloride. An increased risk of liver cancer has been clearly associated with occupational exposure to vinyl chloride. Other cancers potentially associated with vinyl chloride exposure are nervous system cancers, including brain cancer, lymphoma, leukemia, and soft tissue cancers. Vinyl chloride also causes cancer in laboratory animals following lifetime inhalation or oral exposure, predominately in the liver. Available human evidence is inadequate to determine if there is an increased risk of abortion or birth defects with exposure to vinyl chloride. In laboratory animals, decreased fertility, abortion, and birth defects and abnormalities were reported following inhalation exposure before and/or during pregnancy, but only at high inhalation exposures associated with severe toxicity and death in mothers. The U.S. EPA IRIS program determined that vinyl chloride is a known carcinogen by inhalation or oral routes of exposure, based on sufficient inhalation evidence in humans and sufficient inhalation and oral evidence in laboratory animals. The U.S. EPA IRIS program determined that vinyl chloride is highly likely to be carcinogenic by dermal route because it is absorbed and acts systemically. The International Agency for Research on Cancer determined that vinyl chloride is carcinogenic to humans based on sufficient evidence in humans and experimental animals.The U.S. National Toxicology Program 14th Report on Carcinogens determined that vinyl chloride is carcinogenic to humans based on sufficient evidence of carcinogenicity from studies in humans. (SRC)

Mechanism of Action

Vinyl chloride carcinogenicity occurs via a genotoxic pathway and is understood in some detail. Vinyl chloride is metabolized to a reactive metabolite, probably chloroethylene oxide, which is believed to be the ultimate carcinogenic metabolite of vinyl chloride. The reactive metabolite then binds to DNA, forming DNA adducts that, if not repaired, ultimately lead to mutations and tumor formation.
There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.

Vapor Pressure

3877.5 mmHg (USCG, 1999)
2980 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 334
3.3 atm

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride.
Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization.
The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.
ACETYLENE <2.0 ppm; ACIDITY, AS HCL BY wt <0.5 ppm; ALKALINITY, AS NaOH BY wt <0.3 ppm; BUTADIENE <6.0 ppm; 1-BUTENE <3.0 ppm; 2-BUTENE <0.5% ppm; ETHYLENE <4.0 ppm; ETHYLENE DICHLORIDE (EDC) <10.0 ppm; PROPYLENE <8.0 ppm; IRON, BY wt <0.25 ppm/IMPURITY LEVEL IN VINYL CHLORIDE/
SMALL AMOUNT OF UNPOLYMERIZED VINYL CHLORIDE

Other CAS

75-01-4
9002-86-2

Absorption Distribution and Excretion

Vinyl chloride dissolved in either oil or water when administered to rats by gavage, was absorbed extremely rapidly. Peak blood serum concentrations of vinyl chloride were observed within 10 minutes of dosing.
Pulmonary absorption of vinyl chloride in humans appeared to be rapid and the percentage absorbed was independent of the concentration inhaled. ... Adult male volunteers exposed for 6 hr to 2.9, 5.8, 11.6 or 23.1 ppm (7.5, 15, 30 or 60 mg/cu m) by gas mask retained on average approximately 42% of inhaled vinyl chloride. Pulmonary uptake is determined in part by the blood:air partition coefficient, which is 1.16 for vinyl chloride.
Animal data have demonstrated that pulmonary and gastrointestinal absorption of vinyl chloride occurs readily and rapidly. On the contrary, dermal absorption of airborne vinyl chloride is probably not significant. In monkeys, ... only 0.023-0.031% of the total available vinyl chloride was absorbed by the dermal route, whereas absorption in rats was virtually complete following single oral doses (44-92 mg/kg bw) of vinyl chloride in aqueous solution. When rats were exposed to initial concentrations of < 260 mg/cu m (100 ppm), about 40% of inhaled (14)C-vinyl chloride was absorbed by the lung.
The main routes of elimination of vinyl chloride and its metabolites are exhalation and urinary excretion, respectively. Accordingly, thiodiglycolic acid has been reported to be the major metabolite of vinyl chloride detected in the urine of exposed workers. Urinary levels of thiodiglycolic acid were correlated with levels of vinyl chloride in the air at concentrations of > 5 ppm.
For more Absorption, Distribution and Excretion (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.
INGESTED AND RECTALLY ABSORBED PVC PARTICLES (5-100 UM) WERE FOUND TO BE TRANSPORTED BY BOTH THE LYMPHATIC AND THE PORTAL SYSTEM FROM THE INTESTINAL WALL OF RATS, GUINEA-PIGS, RABBITS, CHICKENS, DOGS AND PIGS.
PARTICLES OF POLYVINYL CHLORIDE HAVE BEEN DETECTED IN SEDIMENTS OF BLOOD, BILE, URINE, AND CEREBROSPINAL FLUID FROM ANIMALS THAT HAD BEEN FED PARTICLES OF 5-110 UM.

Metabolism Metabolites

Vinyl chloride is primarily and rapidly metabolized in the liver, and this metabolism is saturable. ...The first step in the metabolism of vinyl chloride is oxidation, which is predominantly mediated by human cytochrome P450 (CYP) 2E1, to form the highly reactive chloroethylene oxide, which can spontaneously rearrange to chloroacetaldehyde. ... Conjugation of chloroethylene oxide and chloroacetaldehyde with glutathione (GSH) eventually leads to the major urinary metabolites N-acetyl-S-(2-hydroxyethyl)cysteine and thiodiglycolic acid. Chloroethylene oxide and chloroacetaldehyde can also be detoxified to glycolaldehyde by microsomal epoxide hydrolase (mEH) and to the urinary metabolite chloroacetic acid by aldehyde dehydrogenase 2 (ALDH2), respectively.
Following oral administration of (14)C-vinyl chloride, (14)C-carbon dioxide, (14)C-labelled urea and glutamic acid were identified as minor metabolites.
After inhalation of (14)C vinyl chloride by rats ... three urinary metabolites have been detected: N-acetyl-S-(2-hydroxyethyl)cysteine, thiodiglycolic acid, and an unidentified substance.
The principal (14)C urinary metabolites of orally administered (14)C-vinyl chloride, in the male rat, are N-acetyl-S-(2 hydroxyethyl)cysteine, N-acetyl-S-vinylcysteine and thiodiglycollic acid and lesser amounts of urea, glutamic acid, chloracetic acid and traces of methione and serine. The proportions of the three major urinary metabolites in the rat appear to be unaffected by either the dose, or the route of administration.
For more Metabolism/Metabolites (Complete) data for Vinyl chloride (10 total), please visit the HSDB record page.
VINYL CHLORIDE has known human metabolites that include 2-Chlorooxirane.
Vinyl chloride absorbed primarily via inhalation or ingestion is rapidly distributed throughout the body. It is metabolized mainly in the liver by cytochrome P-450 monooxygenases, first into chloroethylene oxide, then into chloroacetaldehyde, which are the main toxic metabolites. Chloroacetaldehyde is further converted into chloroethanol and monochloroacetic acid. Detoxification occurs in conjunction with glutathione, producing mainly thiodiglycolic acid, which is excreted in the urine. At high doses vinyl chloride may also be excreted by exhalation. (L3, T5)

Associated Chemicals

Chloroethylene oxide;7763-77-1

Wikipedia

Vinyl chloride
Carbofuran

Biological Half Life

Based on limited data: fairly rapid; [TDR, p. 1224]
The pattern of pulmonary elimination of 10 and 1000 ppm vinyl chloride was described by apparently similar first-order kinetics, with half-lives of 20.4 and 22.4 minutes respectively. The half lives for the initial phase of excretion of (14)C radioactivity in urine were 4.6 and 4.1 hours, respectively.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

(1) Dehydrochlorination of ethylene dichloride; (2) reaction of acetylene and hydrogen chloride, either as liquids or gases.
Prepared from ethylene dichloride and alcoholic potassium; ... by halogenation of ethylene.
The catalytic hydrochlorination of acetylene is possible in either the gaseous or the liquid phase. The gas-phase reaction dominates in industrial processes. In this process the gaseous reactants are brought into contact with the catalyst at slightly increased pressure (0.1-0.3 MPa) and 100-250 °C (contact time 0.1-1 seconds) and then are quenched and partially liquefied. The reaction products are separated, recycled, or submitted to final purification.
In the crack gas processes for vinyl chloride manufacture, unpurified acetylene produced by high-temperature cracking of naphtha or methane is used. These processes are advantageous in that they do not require the cost-intensive separation of acetylene-ethylene mixtures. The crack gas is fed directly to the hydrochlorinator, and the acetylene is converted to vinyl chloride, which is then separated from the remaining constituents. Because all of the acetylene is consumed, the remaining ethylene is more easily separated, or it can be introduced to a direct chlorination stage, where it is chlorinated to 1,2-dichloroethane, which is subsequently cracked to vinyl chloride. Because almost equimolar amounts of ethylene and acetylene can be achieved in the crack gas, the process can be balanced for chlorine.
BAUMANN, ANN 163, 308 (1872); SCHOENFELD, US PATENT 2,168,808 (1937 TO BF GOODRICH CO).
PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE IN PRESENCE OF INITIATORS SUCH AS 0.1-0.5% BENZOYL PEROXIDE. POLYMERIZATION IS CARRIED OUT CONTINUOUSLY OR INTERMITTENTLY IN ROTATING AUTOCLAVES.
...MANUFACTURED BY DISSOLVING BLOWING AGENT IN POLYMER MELT & DEPRESSURIZING.
PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE. MASS OR BULK POLYMERIZATION PROCESS ADDS FREE-RADICAL INITIATORS INTO THE LIQUID VC MONOMER IN TWO-STAGE PROCESS. SUSPENSION POLYMERIZATION DISPERSES VC MONOMER FINELY IN WATER, THEN STARTS THE POLYMERIZATION BY MONOMER-SOLUBLE INITIATORS. SUSPENSION POLYMERIZATION IS USED FOR AN ESTIMATED 82% OF US PRODUCTION

General Manufacturing Information

Primary Metal Manufacturing
Plastics Material and Resin Manufacturing
Petrochemical Manufacturing
Synthetic Rubber Manufacturing
Ethene, chloro-: ACTIVE
Ethene, chloro-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Because it has been confirmed that vinyl chloride monomer is a human and animal carcinogen, sale of propellants and all aerosols containing it was banned in 1974.
The most important vinyl monomer.
Dichloroethane used for pyrolysis to vinyl chloride must be of purity greater than 99.5 wt % because cracking process is highly susceptible to inhibition. It must also be dry to prevent excessive corrosion.
IF HEATED TO APPROX 160 °C, IT DISINTEGRATES WITH RELEASE OF HYDROGEN CHLORIDE.
CHEM RESISTANCE OF PLASTICIZED (NON RIGID) PVC: TO WEAK MINERAL ACIDS IS FAIR TO GOOD; TO STRONG MINERAL ACIDS IS FAIR TO GOOD; TO CONCN OXIDIZING ACIDS IS POOR TO FAIR; TO WEAK ALKALIES, FAIR TO GOOD; TO STRONG ALKALIES IS FAIR TO GOOD; TO ALCOHOLS IS FAIR; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS POOR; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL & MINERAL OILS IS POOR
CHEM RESISTANCE OF UNMODIFIED (RIGID) PVC: TO WEAK MINERAL ACIDS IS EXCELLENT; TO STRONG MINERAL ACIDS IS GOOD TO EXCELLENT; TO CONCN OXIDIZING ACIDS IS FAIR TO GOOD; TO STRONG ALKALIES IS GOOD; TO ALCOHOLS IS EXCELLENT; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS EXCELLENT; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL, MINERAL OILS IS EXCELLENT
FIRE HAZARD OF FOAM RESINS CAN BE REDUCED TO CERTAIN DEGREE BY INCORPORATING FIRE-RETARDANT ADDITIVES SUCH AS HALOGEN &/OR PHOSPHORUS COMPD INTO POLYMER. /FOAM RESINS/
For more General Manufacturing Information (Complete) data for POLYVINYL CHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 1007, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.04 ug per sample.
Method: OSHA 75; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.020 ppm (0.051 mg/cu m).
Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: surface- or ground-water; Detection Limit: 0.057 ug/L.
Method: USGS-NWQL O-3115; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: water and water suspended-sediment; Detection Limit: 3 ug/L.
For more Analytic Laboratory Methods (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.
A RAPID AND SIMPLE WAY OF IDENTIFYING FIFTEEN PACKAGING FILMS, INCLUDING PVC, HAS BEEN DESCRIBED IN WHICH THE FILMS WERE TREATED WITH TEN DIFFERENT SOLVENTS AND THE SOLUBILITY AND PHYSICAL APPEARANCE OF THE FILM AT ROOM TEMPERATURE AND AT THE BOILING-POINTS OF THE SOLVENTS WERE NOTED. VAN GIESON P; PACKAGE ENG 14: 76 (1969).
PLASTICS, INCLUDING PVC, HAVE BEEN IDENTIFIED BY MEASUREMENT OF THE PH OF AN AQUEOUS SOLUTION OF THE PYROLYSIS PRODUCTS, FOLLOWED BY THIN-LAYER CHROMATOGRAPHY, AND BY REACTION OF PVC WITH PYRIDINE. BRAUN D, NIXDORF G; KUNSTSTOFFE 62: 187 (1972).
A SIMPLE, FAST & ACCURATE CHROMATOGRAPHIC METHOD WAS ESTABLISHED FOR THE QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS IN SMOKE PARTICULATES OBTAINED FROM PYROLYSIS & COMBUSTION OF POLY(VINYL CHLORIDE) UNDER SIMULATED FIRE CONDITIONS.

Clinical Laboratory Methods

A luminescent nanoprobe based on a lanthanide-transition heterometallic metal-organic framework (MOF) is first designed for specific detection of urinary thiodiglycolic acid (TDGA) which is the biomarker of carcinogenic vinyl chloride monomer (VCM) and represents the internal dose of human exposure to VCM. The nanoprobe demonstrates high selectivity to TDGA with about 27.5-fold luminescence enhancement. It also displays excellent sensitivity with a detection limit as low as 89 ng/mL and fast response to TDGA within 4 min, while refraining from the interference of other coexisting species in urine. Such good sensing performance enables the nanoprobe to practically monitor TDGA levels in human urine. Moreover, a portable urine dipstick based on the sensor is developed to conveniently evaluate individuals' intoxication degree of VCM. This fast, sensitive, and selective nanoprobe has promising potential to be a useful tool for point-of-care diagnosis of disease associated with VCM exposure.
Mercapturic acids (MAs) are metabolic end products formed from conjugates between glutathione and electrophilic compounds. MAs are, therefore, suitable biomarkers of exposure to toxicants, which are either electrophiles by themselves or metabolized to electrophilic intermediates. We developed and validated two LC-MS/MS methods which allow the complementary, rapid, and sensitive determination of MAs derived from acrolein, acrylamide, acrylonitrile, benzene, 1,3-butadiene, crotonaldehyde, N,N-dimethylformamide, ethylene, ethylene oxide, vinyl chloride, propylene oxide, styrene, toluene as well as methylating and ethylating agents. Since separate determinations of single or small groups of MAs are time-consuming and expensive, we multiplexed several individual methods into two LC-MS/MS methods covering 18 individual mercapturic acids. Method validation according to FDA guidelines showed excellent results in terms of robustness, accuracy, and sensitivity of the methods. Moreover, the use of a minimal, simple, and straightforward sample cleanup procedure further accelerated the analytical workflow, which allows a time- and cost-efficient analysis of up to 18 MAs derived from various toxicants in environmental levels. The methods were applied to urine samples derived from a strictly diet-controlled clinical study, including 25 smoking and 25 non-smoking subjects. Significant increase in the urine concentrations in smokers as compared to non-smokers (p<0.01; Student t test) was observed for 13 individual MAs. Moreover, a dose dependence was obtained for the majority of the analytes. In conclusion, the newly developed assays represent a powerful tool for the fast and reliable quantification of 18 MAs in clinical studies. A first method application suggests several suitable biomarkers for nine relevant toxicants in tobacco smoke.
Detection of human exposure to electrophilic compounds by assay of thioether detoxication products in urine.

Storage Conditions

Vinyl chloride should be stored in cool well-ventilated areas, out of direct sunlight. It is usually stored under pressure and handled as a liquid. It must be kept away from sparks, flames and other ignition sources.
Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /Vinyl chloride, inhibited/
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Vinyl chloride must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where vinyl chloride is handled, used, or stored. Metal containers involving the transfer of 5 gallons of vinyl chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinyl chloride. Wherever vinyl chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Containers of vinyl chloride shall be legibly labeled either: VINYL CHLORIDE: EXTREMELY FLAMMABLE GAS UNDER PRESSURE: CANCER SUSPECT AGENT or ... with the additional legend CANCER-SUSPECT AGENT applied near the label or placard.
For more Storage Conditions (Complete) data for Vinyl chloride (6 total), please visit the HSDB record page.
FOR THOSE...MATERIALS WHICH MAY PYROLYZE AT LOW TEMP, STORAGE & HANDLING CONDITIONS MUST ENSURE THAT TEMP OF MATERIAL IS MAINTAINED BELOW CRITICAL VALUE...
IT IS IMPORTANT TO ENSURE THAT STORAGE AREAS FOR FOAM RESINS ARE KEPT FREE OF PAPER OR TEXTILE WHICH COULD BE IGNITED BY SMOULDERING OBJECT & THEN ACT AS FUSE TO CARRY FIRE TO FOAM PRODUCT. /FOAM RESINS/
...INSTALLATION OF SPRINKLER SYSTEM IN WAREHOUSE USED FOR STORING FOAM RESINS IS ADVISABLE PRECAUTIONARY MEASURE BUT ABOVE-AVERAGE DENSITY OF SPRINKLER HEADS IS NECESSARY. /FOAM RESINS/

Interactions

Groups each of 25-35 bred Sprague Dawley rats were exposed to vinyl chloride (500 and 2,500 ppm) for 7 hrs daily on days 6-15 of gestation. Some of the mice in the high dose group were given ethanol (15%) in their drinking water on day 6-15 of gestation. The rats were sacrificed on day 21 of gestation and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations and intrauterine deaths. At the highest dose levels there was significant increase in absolute and relative liver weight. The effect was more pronounced in the group also exposed to ethanol. There was no significant effect on litter size, the number of implantation sites/dam or incidence of absorption in any of the exposed animals. Fetal body weight and crown-rump length were significantly reduced in the 2,500 ppm group in combination with ethanol, but not in the 2500 ppm vinyl chloride alone group. However decreased fetal body weight was observed in rats exposed to 500 ppm vinyl chloride. Unilateral and bilateral dilated uterers were observed in litters of rats exposed to 2500 ppm vinyl chloride. No increase in the incidence of skeletal anomalies were observed in litters of rats exposed to 2500 ppm vinyl chloride. However, rats exposed to both 2500 ppm vinyl chloride and ethanol, showed a significant increase in incidence of spurs, and missing centra of the cervical vertebrae.
Groups each of 15 to 20 bred rabbits (New Zealand) were exposed to 500, or 2500 ppm vinyl chloride for 7 hrs daily on days 6-18 of gestation. Some of the rabbits in the higher dose groups were also exposed to 15% ethanol in their drinking water (days 6-18). On day 29 of gestation the pregnant rabbits were sacrificed, and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations, and intrauterine deaths. There was no effect on maternal weight gain or liver weight or food consumption in rabbits exposed to 2500 ppm vinyl chloride alone, but those exposed to a combination of vinyl chloride and alcohol showed a significant decrease in weight gain and food consumption. Exposure to vinyl chloride alone did not cause any change in the incidence of reabsorptions, but exposure to vinyl chloride plus ethanol caused a marked increase in the number of resorption. There were no differences in fetal body weight or crown-rump length in the exposed group. Delayed ossification was observed at all dose levels.
Sprague-dawley male rats received either 5% ethanol in drinking water or drinking water only for 4 weeks prior to beginning inhalation of 600 ppm vinyl chloride for 4 hr/day on 5 days/wk for 12 mo. After 60 weeks from the first vinyl chloride exposure, liver tumors were found in 75% of the vinyl chloride-ethanol rats and in 38% of the vinyl chloride-only group.
Vinyl chloride exerts a protective effect on hepatotoxicity when admin with vinylidene chloride.
For more Interactions (Complete) data for Vinyl chloride (8 total), please visit the HSDB record page.

Stability Shelf Life

An unstable polyperoxide is apparently formed in vinyl chloride through oxidation by atmospheric oxygen in the presence of any of a variety of contaminants. Storage under these conditions for a long period increases the concentration of unstable polyperoxide to hazardous levels.
Long-term exposure to air may result in formation of peroxides that can initiate explosive polymerization of the chloride.
STABILIZERS ARE NECESSARY TO PREVENT DISCOLORATION FROM EXPOSURE TO LIGHT OR HEAT
AT ORDINARY TEMPERATURES IT MAY UNDERGO SLOW DEHALOGENATION WITH EVOLUTION OF HYDROGEN CHLORIDE

Dates

Modify: 2023-08-15

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